molecular formula C6H4ClNaO3S2 B12858994 Sodium S-(4-chlorophenyl) sulfurothioate

Sodium S-(4-chlorophenyl) sulfurothioate

Cat. No.: B12858994
M. Wt: 246.7 g/mol
InChI Key: YEFFFTLEZPXIAL-UHFFFAOYSA-M
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Description

Sodium S-(4-chlorophenyl) sulfurothioate is an organosulfur compound known for its unique chemical properties and applications in various fields This compound is part of the Bunte salts family, which are thiolating agents used in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium S-(4-chlorophenyl) sulfurothioate can be synthesized through the reaction of 4-chlorobenzenethiol with sodium thiosulfate. The reaction typically occurs in an aqueous medium under mild conditions. The general reaction scheme is as follows:

4-chlorobenzenethiol+sodium thiosulfateSodium S-(4-chlorophenyl) sulfurothioate\text{4-chlorobenzenethiol} + \text{sodium thiosulfate} \rightarrow \text{this compound} 4-chlorobenzenethiol+sodium thiosulfate→Sodium S-(4-chlorophenyl) sulfurothioate

Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: Sodium S-(4-chlorophenyl) sulfurothioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: Reduction can yield thiols or disulfides.

    Substitution: It participates in nucleophilic substitution reactions, where the sulfurothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfonates

    Reduction: Thiols, disulfides

    Substitution: Various substituted organosulfur compounds

Scientific Research Applications

Sodium S-(4-chlorophenyl) sulfurothioate has diverse applications in scientific research:

    Biology: Investigated for its potential in modifying biological molecules, such as proteins, through thiolation.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through the thiolation of target molecules. The sulfurothioate group can react with nucleophilic sites on proteins, enzymes, and other biological molecules, altering their function. This reactivity is mediated by the electrophilic nature of the sulfur atom, which facilitates the formation of covalent bonds with nucleophiles.

Comparison with Similar Compounds

  • Sodium S-(4-chlorobenzyl) sulfurothioate
  • Sodium S-(tetrahydro-2-furanylmethyl) sulfurothioate

Comparison: Sodium S-(4-chlorophenyl) sulfurothioate is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity compared to other Bunte salts. This makes it particularly useful in applications requiring high reactivity and specificity. Other similar compounds may have different substituents, affecting their reactivity and applications.

Properties

Molecular Formula

C6H4ClNaO3S2

Molecular Weight

246.7 g/mol

IUPAC Name

sodium;1-chloro-4-sulfonatosulfanylbenzene

InChI

InChI=1S/C6H5ClO3S2.Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1

InChI Key

YEFFFTLEZPXIAL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1SS(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

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